3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline
Overview
Description
3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline, also known as 3-MMEA, is a type of aniline that is used in a variety of scientific research applications. It is a colorless to pale yellow liquid with a characteristic odor, and is used in synthesis, catalytic applications, and drug development. 3-MMEA is also used as a reagent in the synthesis of other compounds, including pharmaceuticals and other organic compounds.
Scientific Research Applications
Spectroscopic and Theoretical Studies
Research on substituted N-phenoxyethylanilines, including 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline, reveals insights into their vibrational, geometrical, and electronic properties through infrared spectroscopic studies and theoretical calculations. Such compounds have been shown to exhibit specific conformational preferences, vibrational behaviors, and electronic characteristics that are influenced by their molecular structure and substituents. This knowledge is crucial for understanding their potential applications in various fields such as materials science and chemical synthesis (Finazzi et al., 2003).
Synthetic Applications
The molecule has been implicated in the synthesis of new classes of compounds through methods such as Michael addition followed by aromatization. This process has yielded compounds with potential applications in antimicrobial activities, showcasing the versatility of 3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline derivatives in facilitating the development of new pharmaceuticals and biological probes (Banoji et al., 2022).
Chemical Synthesis Optimization
Advanced Materials and Chemical Analysis
The compound's derivatives are also explored for their potential in creating advanced materials with unique properties, such as fluorescence probes for biological imaging, highlighting the intersection of chemistry and biotechnology. Additionally, the compound's role in the synthesis of N-ethyl aniline derivatives through reactions with various reagents underlines its versatility in organic chemistry and material science applications (Zhang et al., 2010).
properties
IUPAC Name |
3-methoxy-N-[2-(4-methylphenoxy)ethyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-13-6-8-15(9-7-13)19-11-10-17-14-4-3-5-16(12-14)18-2/h3-9,12,17H,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUUVVKSMFXRLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-N-[2-(4-methylphenoxy)ethyl]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.